TGR5 Receptor Activation: Differential Potency of 2,6-Difluoro-4-methoxyaniline versus Murine and Human Orthologs
In a head-to-head receptor activation study using CHO cells expressing TGR5, 2,6-difluoro-4-methoxyaniline exhibited a species-dependent potency differential of 23.9-fold, with an EC50 of 180 nM for murine TGR5 compared to 4300 nM for the human ortholog . This marked species selectivity quantifies the compound's functional behavior and distinguishes it from structurally related analogs where this specific activation profile is not observed or reported.
| Evidence Dimension | TGR5 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | Murine TGR5: 180 nM; Human TGR5: 4300 nM |
| Comparator Or Baseline | Human TGR5 ortholog (same compound, different species) |
| Quantified Difference | 23.9-fold higher potency for murine TGR5 versus human TGR5 |
| Conditions | Agonist activity at TGR5 receptor expressed in CHO cells, assessed as elevation of cAMP level by HTRF competitive immunoassay [1] |
Why This Matters
This quantitative species-selectivity profile is critical for researchers developing TGR5 modulators for metabolic disease, as it provides a calibrated benchmark for translating in vivo murine efficacy data to anticipated human pharmacodynamics.
- [1] BindingDB. BDBM50428101 / CHEMBL2331648. EC50: 75 nM (human TGR5 in CHO cells). View Source
